![molecular formula C17H15Cl2NO3 B2375472 (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate CAS No. 339278-55-6](/img/structure/B2375472.png)
(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate” is a compound with the molecular formula C17H15Cl2NO3 . It is used in various fields.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 352.21 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Biological Activity and Metabolic Studies
(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate and its derivatives have been studied for their biological activities. For instance, Temple and Rener (1992) explored the antimitotic properties of related carbamate compounds. They noted that the hydroxylated metabolite of a specific carbamate was further methylated to yield a methoxy derivative, which exhibited significant biological activity in various systems (Temple & Rener, 1992).
Chemical Synthesis and Reactions
The compound's derivatives have been utilized in chemical synthesis processes. Smith, El‐Hiti, and Alshammari (2013) demonstrated the directed lithiation of carbamate derivatives, showcasing the compound's utility in producing substituted products via chemical reactions (Smith, El‐Hiti, & Alshammari, 2013).
Structural and Tautomeric Studies
The structural and tautomeric characteristics of carbamate derivatives have also been a subject of research. Cornago et al. (2009) investigated the annular tautomerism of NH-pyrazoles, which are structurally similar to the compound , providing insights into their chemical behavior (Cornago et al., 2009).
Soil Transformation Studies
In environmental chemistry, the transformation of carbamates in soil has been a topic of interest. Bartha and Pramer (1969) studied the degradation of a carbamate herbicide, which is structurally related to this compound, in soil, contributing to the understanding of its environmental fate (Bartha & Pramer, 1969).
Medicinal Chemistry and Drug Synthesis
Furthermore, the compound and its analogs have been studied in the context of medicinal chemistry. For instance, Rahmathullah et al. (1999) synthesized several carbamate analogues of a known compound and evaluated them as prodrugs for their activity against Pneumocystis carinii pneumonia (Rahmathullah et al., 1999).
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-14-5-2-13(3-6-14)11-23-17(21)20-9-8-12-4-7-15(18)16(19)10-12/h2-10H,11H2,1H3,(H,20,21)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGWAQNYXROCFB-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
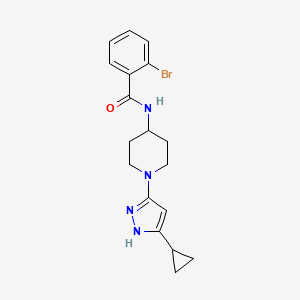
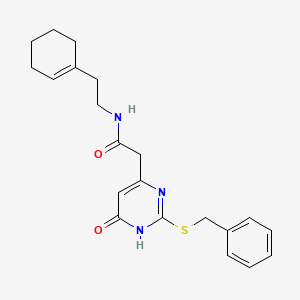
![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)
![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)
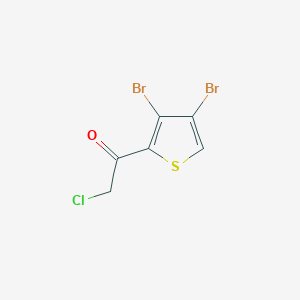
![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
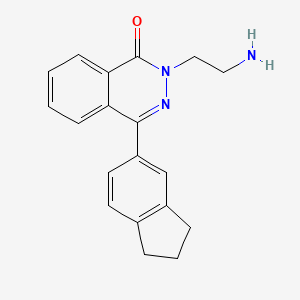
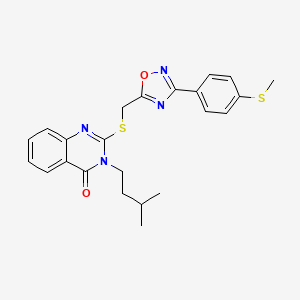
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2375412.png)
